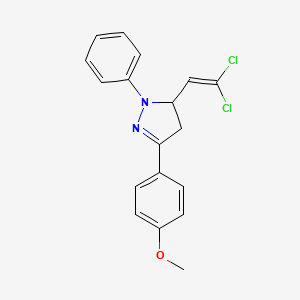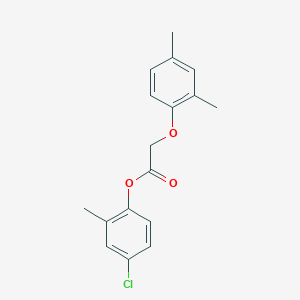
5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DCPyL and is a potent ligand for prostate-specific membrane antigen (PSMA). The compound has been widely studied for its potential applications in the diagnosis and treatment of prostate cancer.
作用機序
DCPyL binds to 5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole with high affinity and specificity. 5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is a transmembrane protein that is overexpressed in prostate cancer cells. The binding of DCPyL to 5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole allows for the selective targeting of prostate cancer cells, which can be visualized using imaging techniques such as positron emission tomography (PET).
Biochemical and Physiological Effects:
DCPyL has been shown to have minimal off-target effects and is well-tolerated in preclinical studies. It has a favorable pharmacokinetic profile, with rapid clearance from non-target tissues and high accumulation in 5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole-expressing tumors.
実験室実験の利点と制限
One of the main advantages of DCPyL is its high specificity for 5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, which allows for the selective targeting of prostate cancer cells. This makes it a promising candidate for the development of imaging agents and therapeutics for prostate cancer. However, one of the limitations of DCPyL is its relatively complex synthesis, which may limit its widespread use in research.
将来の方向性
There are several potential future directions for the use of DCPyL in scientific research. These include:
1. Development of DCPyL-based imaging agents for the early detection of prostate cancer.
2. Development of DCPyL-based therapeutics for the treatment of prostate cancer.
3. Investigation of the use of DCPyL in combination with other therapies for the treatment of prostate cancer.
4. Exploration of the potential use of DCPyL in other types of cancer that express 5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole.
5. Further optimization of the synthesis of DCPyL to improve its accessibility for research purposes.
In conclusion, DCPyL is a promising compound that has gained significant attention in scientific research for its potential applications in the diagnosis and treatment of prostate cancer. Its high specificity for 5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole makes it a promising candidate for the development of imaging agents and therapeutics for prostate cancer. However, further research is needed to fully explore its potential applications and limitations.
合成法
The synthesis of DCPyL involves the reaction of 4-methoxyphenylhydrazine with 2,2-dichloroacetaldehyde in the presence of potassium carbonate. This is followed by the reaction of the resulting intermediate with phenylhydrazine and subsequent reduction with sodium borohydride to obtain the final product.
科学的研究の応用
DCPyL has been extensively studied for its potential applications in the diagnosis and treatment of prostate cancer. It is a highly specific ligand for 5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, which is overexpressed in prostate cancer cells. This makes it a promising candidate for the development of imaging agents and therapeutics for prostate cancer.
特性
IUPAC Name |
3-(2,2-dichloroethenyl)-5-(4-methoxyphenyl)-2-phenyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O/c1-23-16-9-7-13(8-10-16)17-11-15(12-18(19)20)22(21-17)14-5-3-2-4-6-14/h2-10,12,15H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTVERJNTCOFQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C=C(Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Dichloroethenyl)-5-(4-methoxyphenyl)-2-phenyl-3,4-dihydropyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5598792.png)
![3-(3-hydroxy-3-methylbutyl)-N-{[3-(2-thienyl)-1H-pyrazol-4-yl]methyl}benzamide](/img/structure/B5598799.png)
![N-(2-methoxy-5-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5598803.png)
![N-(2-fluorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5598804.png)
![N-(4-methoxyphenyl)-N-{2-[2-(3-methylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5598812.png)

![1-(ethylthio)-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indole-2-carbonitrile](/img/structure/B5598826.png)
![N-(5-methyl-2-pyridinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-3-pyridazinamine](/img/structure/B5598828.png)
![N-(4-ethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5598830.png)

![2-[4-(cyclopentylamino)-2-quinazolinyl]phenol](/img/structure/B5598855.png)
![3-isopropyl-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5598878.png)

